![molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine, also known as CHEPy, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a selective dopamine transporter ligand that has been used to investigate the role of dopamine in several neurological disorders. In
作用機序
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to changes in behavior and cognition, depending on the brain region and the specific receptor subtypes that are activated.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels has been associated with improvements in attention, working memory, and motor function. However, high doses of this compound can lead to neurotoxicity and damage to dopaminergic neurons.
実験室実験の利点と制限
The main advantage of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is its high selectivity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in several neurological disorders. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies.
将来の方向性
There are several future directions for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine research. One area of interest is the role of dopamine in drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for drug addiction. Another area of interest is the development of new dopamine transporter ligands with improved selectivity and lower toxicity. These ligands could be used to study the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Conclusion:
In conclusion, this compound is a valuable research tool that has been used to investigate the role of dopamine in several neurological disorders. Its high selectivity for the dopamine transporter allows for selective manipulation of dopamine levels in the brain, leading to improvements in behavior and cognition. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies. Future research on this compound could lead to new insights into the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
合成法
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2-chlorophenethylamine with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been extensively used as a research tool to investigate the role of dopamine in several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent and selective dopamine transporter ligand that binds to the dopamine transporter with high affinity. This allows researchers to selectively manipulate dopamine levels in the brain and study its effects on behavior and cognition.
特性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUUTWORMMWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)
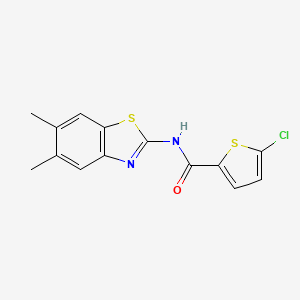
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
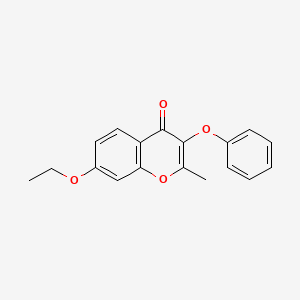
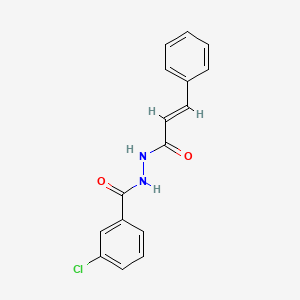
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
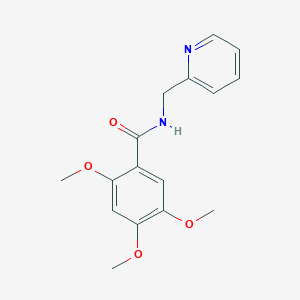
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)

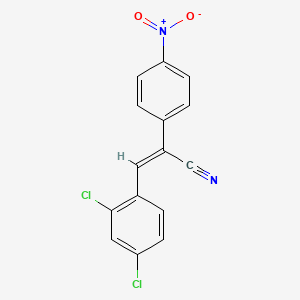
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)